Sodium orthanilate Sodium orthanilate
Brand Name: Vulcanchem
CAS No.: 13846-13-4
VCID: VC21000282
InChI: InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]
Molecular Formula: C6H6NNaO3S
Molecular Weight: 195.17 g/mol

Sodium orthanilate

CAS No.: 13846-13-4

Cat. No.: VC21000282

Molecular Formula: C6H6NNaO3S

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium orthanilate - 13846-13-4

Specification

CAS No. 13846-13-4
Molecular Formula C6H6NNaO3S
Molecular Weight 195.17 g/mol
IUPAC Name sodium;2-aminobenzenesulfonate
Standard InChI InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Standard InChI Key KYXOYPPMBYKBFL-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]
SMILES C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Basic Properties

Sodium orthanilate, also known as sodium o-aminobenzenesulphonate or sodium 2-aminobenzenesulfonate, is an organic sodium salt with the molecular formula C₆H₆NNaO₃S. The compound has a molecular weight of 195.17 g/mol and consists of an aminobenzene ring with a sulfonate group where the sodium acts as the counterion. The parent compound is orthanilic acid (aniline-o-sulfonic acid), and sodium orthanilate is its sodium salt derivative. The compound is recognized in chemical databases with the CAS registry number 13846-13-4, highlighting its established place in chemical nomenclature .
The structure of sodium orthanilate features an amino group and a sulfonate group in ortho position to each other on a benzene ring. This particular arrangement of functional groups contributes to its chemical reactivity and potential applications. The compound bridges the gap between organic sulfonates and amino compounds, giving it versatile chemical properties .

Synonyms and Alternative Nomenclature

Sodium orthanilate is known by several chemical names in scientific literature and commercial contexts, reflecting different naming conventions and traditional nomenclature:

SynonymChemical Registry
Sodium o-aminobenzenesulfonateCommon in modern literature
Sodium o-aminobenzenesulphonateBritish spelling variant
Sodium 2-aminobenzenesulfonateIUPAC-preferred nomenclature
Sodium orthanilateTraditional/common name
Sodium aniline-2-sulphonateAlternative systematic name
This diversity in nomenclature reflects the compound's long history in chemical research and industrial applications, with different naming conventions emerging across various geographic regions and scientific disciplines .

Structural Characteristics

Molecular Structure

Sodium orthanilate consists of a benzene ring with an amino group (-NH₂) at the ortho position and a sulfonate group (-SO₃Na) attached to the ring. The molecular structure gives the compound its distinctive chemical properties and reactivity patterns. The presence of both an electron-donating amino group and an electron-withdrawing sulfonate group creates an interesting electronic distribution within the molecule, influencing its chemical behavior in various reactions .
The three-dimensional conformation of the molecule shows specific orientations of the amino and sulfonate groups relative to the plane of the benzene ring, which affects its ability to participate in hydrogen bonding and other intermolecular interactions. The crystallographic data suggests that these interactions play a significant role in the solid-state structure of the compound .

Crystal Structure

The crystal structure of sodium orthanilate has been determined and documented in crystallographic databases. According to the Crystal Structure Report Archive, sodium orthanilate crystallizes in the monoclinic space group P 1 21/c 1 (space group number 14). The unit cell parameters are as follows:

ParameterValue
a14.0939 Å
b4.9227 Å
c11.3731 Å
α90.00°
β97.321°
γ90.00°
Z4
Z'1
Residual factor0.0716
These crystallographic parameters indicate that the crystal structure contains four formula units per unit cell, with distinct packing arrangements that optimize the intermolecular interactions between individual molecules. The crystal structure consists of one 2-aminobenzenesulfonate anion and one sodium cation per asymmetric unit. The sodium ions coordinate with the sulfonate groups, creating an extended network in the crystal lattice .

Chemical and Physical Properties

Physical Properties

The physical properties of sodium orthanilate reflect its ionic nature and molecular structure. As a sodium salt, it exhibits characteristics typical of ionic compounds, including relatively high melting points and good solubility in polar solvents, particularly water. The presence of the aromatic ring and functional groups contributes to its specific absorption patterns in spectroscopic analyses, which can be used for identification and quantification purposes .
While the search results don't provide specific data on solubility, melting point, or other physical constants for sodium orthanilate itself, it likely shares properties with similar arylsulfonates. These compounds typically show good water solubility due to the ionic nature of the sulfonate group, while the aromatic portion contributes to potential solubility in less polar organic solvents, giving the compound amphiphilic characteristics .

Chemical Reactivity

The chemical reactivity of sodium orthanilate is largely determined by the amino and sulfonate functional groups. The amino group (-NH₂) is nucleophilic and can participate in various reactions, including acylation, alkylation, and diazotization. This reactivity makes sodium orthanilate a potential precursor for dyes, pharmaceutical intermediates, and other specialized chemicals .
The sulfonate group (-SO₃Na) primarily contributes to the compound's water solubility and can engage in ion-exchange reactions. The sodium counterion can be replaced by other cations, allowing for the preparation of different metal salts with potentially valuable properties. Additionally, the sulfonate group's strong electron-withdrawing nature influences the reactivity of the amino group and the aromatic ring, creating a unique reactivity profile compared to aniline or other simple aromatic amines .

Applications and Research Significance

Industrial Applications

While the search results don't provide specific industrial applications for sodium orthanilate, compounds with similar chemical structures have found applications in various industries. Arylsulfonates generally serve as intermediates in the synthesis of dyes, pharmaceutical compounds, and specialty chemicals. The presence of the amino group in sodium orthanilate makes it particularly valuable for diazonium coupling reactions, which are fundamental in the production of azo dyes .
Additionally, compounds like sodium orthanilate can function as surfactants or detergents due to their amphiphilic nature, with the hydrophilic sulfonate group and the relatively hydrophobic aromatic portion. Such properties might make sodium orthanilate useful in specialized cleaning formulations or as emulsifying agents in certain industrial processes .

Research Applications

In research contexts, sodium orthanilate appears in patent literature related to oxidation processes. For example, patent US3632588A mentions "sodium sulfanilate" in the context of oxidation of dihydroquinacridone. While this might refer to a similar but distinct compound (sulfanilate vs. orthanilate), it suggests that these types of aromatic sulfonates play roles in specialized oxidation reactions .
The related compound sodium orthovanadate has been studied for its anti-angiogenic, antiapoptotic, and blood glucose-lowering effects on colon cancer associated with diabetes. Although this is a different compound, it illustrates how sodium salts of aromatic compounds can have significant biological activities worth investigating .

Analytical Methods and Identification

The identification and characterization of sodium orthanilate can be achieved through various analytical techniques. Spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of such compounds .
X-ray crystallography has been successfully applied to sodium orthanilate, as evidenced by the crystal structure data available in crystallographic databases. This technique provides definitive information about the three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and revealing important details about intermolecular interactions .
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are useful for quantitative analysis and purity determination of sodium orthanilate. The compound's UV absorption properties, due to its aromatic nature, make it amenable to detection by UV-visible spectrophotometry, which is commonly coupled with chromatographic methods .

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